molecular formula C21H19ClN2O3S2 B2369463 2-((4-chlorophenyl)sulfonyl)-N-(4-(5,6,7,8-tetrahydronaphthalen-2-yl)thiazol-2-yl)acetamide CAS No. 895465-40-4

2-((4-chlorophenyl)sulfonyl)-N-(4-(5,6,7,8-tetrahydronaphthalen-2-yl)thiazol-2-yl)acetamide

Cat. No. B2369463
CAS RN: 895465-40-4
M. Wt: 446.96
InChI Key: IMKPHEHCYCUDDG-UHFFFAOYSA-N
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Description

2-((4-chlorophenyl)sulfonyl)-N-(4-(5,6,7,8-tetrahydronaphthalen-2-yl)thiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C21H19ClN2O3S2 and its molecular weight is 446.96. The purity is usually 95%.
BenchChem offers high-quality 2-((4-chlorophenyl)sulfonyl)-N-(4-(5,6,7,8-tetrahydronaphthalen-2-yl)thiazol-2-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((4-chlorophenyl)sulfonyl)-N-(4-(5,6,7,8-tetrahydronaphthalen-2-yl)thiazol-2-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antibacterial and Antienzymatic Potential

  • A study by Nafeesa et al. (2017) synthesized N-substituted derivatives of 2-[(5-{1-[(4-chlorophenyl)sulfonyl]-3-piperidinyl}-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide. These compounds showed antibacterial and anti-enzymatic potential, with specific efficacy against gram-negative bacterial strains and low potential against the lipoxygenase enzyme (Nafeesa, Aziz‐ur‐Rehman, Abbasi, Siddiqui, Rasool, & Shah, 2017).

Antibacterial Activity

Molecular Structure and Interactions

  • A study by Saravanan et al. (2016) on 2-Chloro-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetamide highlighted its crystal structure, indicating intermolecular interactions that form chains along a specific axis (Saravanan, Priya, Anand, Kabilan, & Selvanayagam, 2016).

Anticonvulsant and Antitumor Potential

Photovoltaic Efficiency and Ligand-Protein Interactions

  • Mary et al. (2020) conducted studies on benzothiazolinone acetamide analogs for their photovoltaic efficiency in dye-sensitized solar cells, demonstrating good light harvesting efficiency and potential as photosensitizers. Molecular docking indicated compound MFBA had the best binding affinity with Cyclooxygenase 1 (Mary, Yalcin, Mary, Resmi, Thomas, Önkol, Kasap, & Yildiz, 2020).

properties

IUPAC Name

2-(4-chlorophenyl)sulfonyl-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19ClN2O3S2/c22-17-7-9-18(10-8-17)29(26,27)13-20(25)24-21-23-19(12-28-21)16-6-5-14-3-1-2-4-15(14)11-16/h5-12H,1-4,13H2,(H,23,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMKPHEHCYCUDDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C=CC(=C2)C3=CSC(=N3)NC(=O)CS(=O)(=O)C4=CC=C(C=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19ClN2O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((4-chlorophenyl)sulfonyl)-N-(4-(5,6,7,8-tetrahydronaphthalen-2-yl)thiazol-2-yl)acetamide

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